molecular formula C9H14N2O B562483 2,3-Diethyl-5-methylpyrazine-N1-oxide CAS No. 1076200-00-4

2,3-Diethyl-5-methylpyrazine-N1-oxide

Cat. No.: B562483
CAS No.: 1076200-00-4
M. Wt: 166.224
InChI Key: ZRZIYDSIPJMJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diethyl-5-methylpyrazine-N1-oxide is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrazine, characterized by the presence of ethyl and methyl groups at specific positions on the pyrazine ring, along with an N1-oxide functional group. This compound is known for its distinct odor and is used in various applications, including flavoring agents and chemical research.

Scientific Research Applications

2,3-Diethyl-5-methylpyrazine-N1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-5-methylpyrazine-N1-oxide typically involves the oxidation of 2,3-Diethyl-5-methylpyrazine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-5-methylpyrazine-N1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N1-oxide group back to the parent pyrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Higher oxidized pyrazine derivatives.

    Reduction: 2,3-Diethyl-5-methylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-5-methylpyrazine-N1-oxide involves its interaction with specific molecular targets. The N1-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diethyl-5-methylpyrazine: The parent compound without the N1-oxide group.

    2,3-Diethyl-6-methylpyrazine: A structural isomer with the methyl group at a different position.

    2-Ethyl-3-methylpyrazine: A related compound with one less ethyl group.

Uniqueness

2,3-Diethyl-5-methylpyrazine-N1-oxide is unique due to the presence of the N1-oxide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-diethyl-5-methyl-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)6-7(3)10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNLEIYUYSZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C[N+](=C1CC)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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